

chemical structure and properties of 24(31)-Dehydrocarboxyacetylquercinic acid

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Compound of Interest

Compound Name: 24(31)-
Dehydrocarboxyacetylquercinic
acid

Cat. No.: B1149023

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An In-depth Technical Guide to 24(31)-Dehydrocarboxyacetylquercinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and (where available) biological context of **24(31)-Dehydrocarboxyacetylquercinic acid**. Due to the limited publicly available information on this specific compound, this document also draws upon data for structurally related triterpenoids to infer potential characteristics and experimental approaches. This guide is intended to serve as a foundational resource for researchers interested in the study and potential applications of this and similar natural products.

Chemical Identity and Structure

24(31)-Dehydrocarboxyacetylquercinic acid is a complex triterpenoid. Its chemical identity is established by the following identifiers:

- Synonym: 3alpha-Carboxyacetox-24-methylene-23-oxolanost-8-en-26-oic acid

- CAS Number: 127970-62-1

Based on its systematic name, the core structure is a lanostane-type triterpene, characterized by a tetracyclic skeleton. The name indicates several key structural features: a carboxyacetyl group at the 3- α position, a methylene group at C24, an oxo group at C23 within a furan-like ring (oxolanost), a double bond at C8, and a carboxylic acid at C26.

Due to the absence of a publicly available, experimentally verified 2D or 3D structure, a definitive diagram cannot be provided at this time. Researchers are advised to perform detailed spectroscopic analysis (NMR, MS) upon isolation or synthesis to confirm the precise stereochemistry and connectivity.

Physicochemical Properties

The known and predicted physicochemical properties of **24(31)-Dehydrocarboxyacetylquercinic acid** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₄ H ₅₀ O ₇	[1]
Molecular Weight	570.76 g/mol	[1]
Melting Point	185-187 °C	[1]
Physical State	Solid (predicted)	-
Solubility	Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol.	-

Biological Context and Potential Activities

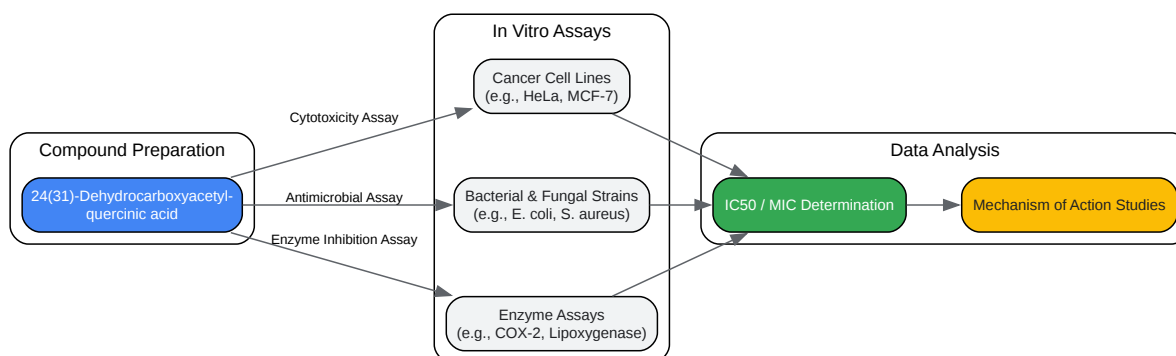
While no specific biological activities for **24(31)-Dehydrocarboxyacetylquercinic acid** have been reported in the available scientific literature, its classification as a triterpenoid suggests potential for a range of pharmacological effects. Triterpenoids isolated from natural sources are known to exhibit a wide array of biological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties
- Antitumor activities
- Antiviral effects

Further research through in vitro and in vivo screening is necessary to elucidate the specific biological functions of this compound.

Hypothesized Workflow for Biological Activity Screening:



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Caption: A generalized workflow for the initial biological screening of **24(31)-Dehydrocarboxyacetylquercinic acid**.

Experimental Protocols

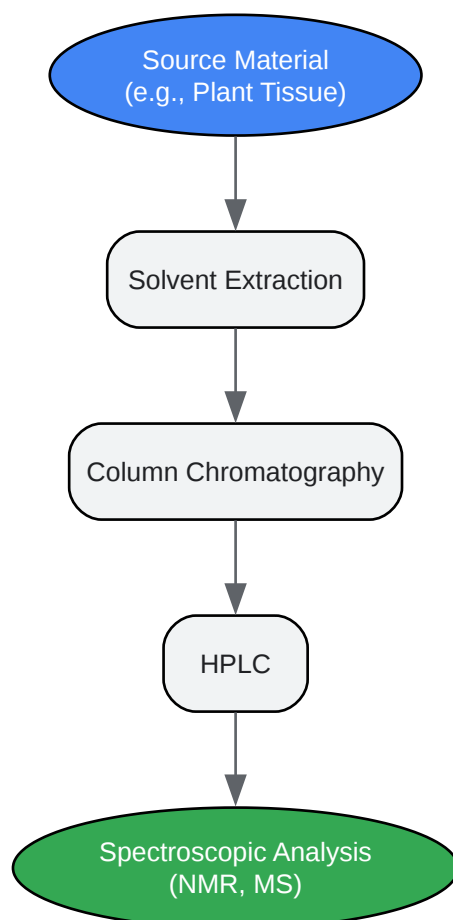
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **24(31)-Dehydrocarboxyacetylquercinic acid** are not currently available in the public domain. The following sections provide generalized methodologies that can be adapted for the study of this compound based on standard practices for triterpenoid research.

Isolation and Purification

A common method for isolating triterpenoids from natural sources (e.g., plant material) involves the following steps:

- **Extraction:** The dried and powdered source material is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
- **Fractionation:** The crude extracts are then fractionated using techniques such as column chromatography over silica gel or Sephadex.
- **Purification:** Final purification of the target compound is often achieved through high-performance liquid chromatography (HPLC), typically using a reversed-phase column.

General Isolation Workflow:



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Caption: A standard workflow for the isolation and purification of triterpenoids from natural sources.

Structural Elucidation

The chemical structure of the isolated compound should be determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

Chemical Synthesis

The total synthesis of a complex molecule like **24(31)-Dehydrocarboxyacetylquercinic acid** would be a challenging, multi-step process. A retrosynthetic analysis would be the first step in designing a synthetic route, likely starting from a more readily available triterpenoid precursor.

Conclusion and Future Directions

24(31)-Dehydrocarboxyacetylquercinic acid represents a largely unexplored natural product with potential for interesting biological activities, given its triterpenoid nature. The immediate priorities for future research should be:

- **Isolation or Synthesis:** Obtaining a pure sample of the compound is the critical first step.
- **Structural Confirmation:** Unambiguous determination of its chemical structure using modern spectroscopic methods.
- **Biological Screening:** A broad-based screening to identify any significant biological activities.

- Mechanism of Action Studies: If a promising activity is identified, further studies to elucidate its molecular mechanism of action will be warranted.

This technical guide serves as a starting point for researchers embarking on the study of this and other novel triterpenoids.

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References

- 1. researchgate.net [researchgate.net]
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